N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-12(23)20-15-6-7-18(25-3)16(11-15)21-19(24)14-5-4-13-8-9-22(2)17(13)10-14/h4-11H,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
JEMQWEZSZBXDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C=CN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution, where a methoxy group is added to the phenyl ring.
Acetylation: The acetylamino group is introduced by acetylation of an amine group using acetic anhydride or acetyl chloride.
Coupling Reactions: The final step involves coupling the indole core with the substituted phenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Halogenation can be achieved using reagents like bromine (Br_2) or chlorine (Cl_2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. In a study, it demonstrated effective inhibition with a minimum inhibitory concentration (MIC) of ≤ 0.25 µg/mL .
Anticancer Potential
Indole derivatives, including this compound, have been explored for their anticancer effects. Studies suggest that they may induce apoptosis in cancer cells or inhibit tumor growth. For example, cytotoxicity assessments revealed low toxicity levels in human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development .
Neuroprotective Effects
Some studies have highlighted the neuroprotective properties of indole derivatives. Modifications to the indole structure can enhance protective effects against neurodegeneration, indicating potential applications in treating neurodegenerative diseases .
Industrial Applications
In the industrial sector, N-[5-(Acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide can be utilized in developing new materials such as polymers and coatings due to its versatile chemical reactivity. Its ability to undergo various reactions allows for the creation of compounds with specific properties tailored for industrial needs .
Antimicrobial Screening
A study evaluating this compound alongside other indole derivatives found significant activity against methicillin-resistant Staphylococcus aureus, indicating its potential as a lead compound for further antimicrobial development.
Cytotoxicity Assessment
In cytotoxicity evaluations on HEK293 cells, this compound maintained low toxicity levels at tested concentrations, supporting its safety for therapeutic applications.
Neuroprotective Studies
Research into neuroprotective properties suggested that structural modifications could enhance protective effects against neurodegeneration, underscoring the importance of optimizing chemical structures for effective therapeutic agents .
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The acetylamino and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The indole core can intercalate with DNA or interact with protein active sites, modulating their biological activity.
Comparison with Similar Compounds
Positional Isomerism (Indole-2 vs. Indole-6 Carboxamides)
- Indole-2-carboxamides (e.g., Compounds 8–12 , Compound 63b ) are more extensively studied. Their 2-position carboxamide facilitates interactions with hydrophobic enzyme pockets, as seen in lipid-lowering agents .
- The 6-carboxamide position in the target compound may alter binding affinity or solubility due to steric and electronic differences. For example, halogenated indole-2-carboxamides (e.g., Compound 63b) exhibit kinase inhibition, suggesting that carboxamide position influences target selectivity .
Substituent Effects
Core Heterocycle Variations
- The quinoline-based analog in replaces the indole core with a quinoline, which increases aromatic surface area and may alter bioavailability. This underscores the importance of core structure in pharmacokinetics.
Biological Activity
N-[5-(Acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole ring, a five-membered aromatic structure known for its presence in numerous biologically active compounds. The structural formula can be represented as:
This structure includes:
- An indole moiety that contributes to its biological interactions.
- An acetylamino group that may enhance solubility and bioavailability.
- A methoxy group that can influence electronic properties and receptor interactions.
Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The specific mechanisms of action for this compound are still under investigation, but several potential activities have been identified:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus .
- Anticancer Potential : Indole derivatives have been studied for their potential anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth .
- Neuroprotective Effects : Some indole derivatives have shown promise in protecting neuronal cells from degeneration, indicating a potential role in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Screening :
In a study focused on the discovery of new antimicrobials, this compound was evaluated alongside other indole derivatives. It demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for further development . -
Cytotoxicity Assessment :
A cytotoxicity evaluation was conducted on human embryonic kidney cells (HEK293), revealing that while some compounds showed cytotoxic effects, this compound maintained low toxicity levels at tested concentrations . -
Neuroprotective Studies :
Research into the neuroprotective properties of indole-based compounds indicated that modifications to the indole structure could enhance protective effects against neurodegeneration. This highlights the importance of structural optimization in developing effective neuroprotective agents .
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Test PdCl₂(dppf) or NiCl₂ for improved coupling efficiency .
How can researchers resolve discrepancies in biological activity data across studies involving this compound?
Advanced Research Question
Data contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times (24 vs. 48 hours) significantly alter IC₅₀ values. Standardize protocols using guidelines from (e.g., α4β7 integrin binding assays) .
- Compound purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted indole precursors (retention time ~3.17 min) may skew results .
- Solubility effects : Pre-dissolve in DMSO at ≤0.1% v/v to avoid cellular toxicity .
Q. Methodological Solutions :
- Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition).
- Cross-validate using structural analogs (e.g., methoxyethyl-indole derivatives) to isolate structure-activity relationships .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies key protons:
- Indole NH (~δ 10.2 ppm), acetyl methyl (~δ 2.1 ppm), methoxy (~δ 3.8 ppm) .
- LC/MS : Confirm molecular weight (e.g., m/z 386 [M+H]⁺) and fragmentation patterns (e.g., loss of CH₃CO group at m/z 343) .
- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~1550 cm⁻¹) .
Q. Advanced Application :
- High-resolution MS (HRMS) : Resolve isotopic patterns to distinguish from co-eluting impurities .
What strategies mitigate stability issues during storage and handling of this compound?
Advanced Research Question
- Storage conditions : Store at –20°C under argon to prevent oxidation of the methoxyphenyl group . Desiccants (silica gel) reduce hydrolysis of the acetamide moiety .
- Light sensitivity : Use amber vials to protect the indole core from UV degradation .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition products (e.g., free amine from hydrolysis) .
How can researchers design experiments to study this compound’s interaction with biological targets like integrins or kinases?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model binding to α4β7 integrin (PDB: 3V4R). Focus on hydrogen bonding between the carboxamide and Arg216 .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure real-time binding kinetics (KD, kon/koff) with integrin domains .
- Cellular thermal shift assay (CETSA) : Validate target engagement by observing thermal stabilization of integrins in lysates treated with the compound .
What are the potential metabolic pathways and detoxification mechanisms for this compound in vivo?
Advanced Research Question
- Phase I metabolism : Predict CYP3A4-mediated O-demethylation of the methoxy group using liver microsomes. Monitor metabolites via UPLC-QTOF .
- Phase II conjugation : Glucuronidation of the indole NH is likely; synthesize the glucuronide standard for LC/MS comparison .
- Reactive intermediates : Screen for quinone-imine formation (common with methoxy groups) using glutathione trapping assays .
How does the dual indole structure enhance biological activity compared to simpler analogs?
Basic Research Question
- Increased binding affinity : The 1-methylindole-6-carboxamide moiety provides hydrophobic interactions with protein pockets, while the acetylamino group hydrogen-bonds to Asp189 in serine proteases .
- Improved pharmacokinetics : Dual indoles enhance metabolic stability by reducing CYP450 oxidation (e.g., t₁/₂ increases from 2.1 to 6.3 hours in rat plasma) .
What computational methods support the rational design of derivatives with improved potency?
Advanced Research Question
- QSAR modeling : Use CoMFA to correlate substituent electronegativity (e.g., replacing methoxy with trifluoromethoxy) with IC₅₀ values .
- Free energy perturbation (FEP) : Predict ΔΔG for mutations in the binding site (e.g., integrin α4 subunit) to prioritize synthetic targets .
Table 1: Key Functional Groups and Their Roles
| Functional Group | Role in Bioactivity | Synthetic Consideration |
|---|---|---|
| 1-Methylindole | Hydrophobic binding | Alkylation at N1 requires anhydrous conditions |
| Acetylamino | Hydrogen bonding | Acetic anhydride acylation at 60°C |
| Methoxyphenyl | π-Stacking | Selective coupling via Suzuki reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
